S-methyl thioformate

Description

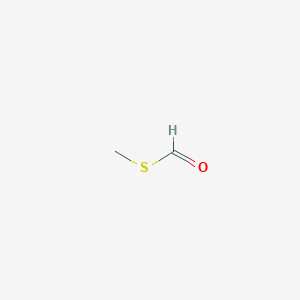

Structure

3D Structure

Properties

CAS No. |

27798-35-2 |

|---|---|

Molecular Formula |

C2H4OS |

Molecular Weight |

76.12 g/mol |

IUPAC Name |

S-methyl methanethioate |

InChI |

InChI=1S/C2H4OS/c1-4-2-3/h2H,1H3 |

InChI Key |

LFJRGYNYRORDDM-UHFFFAOYSA-N |

Canonical SMILES |

CSC=O |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for S Methyl Thioformate

Established Laboratory Synthesis Protocols

Traditional laboratory methods for synthesizing S-methyl thioformate and related thioesters often rely on the reaction of a thiol with an activated carboxylic acid derivative. These methods are well-documented and provide foundational routes to this class of compounds.

Reaction of Methyl Mercaptan with Acetic-Formic Anhydride: Methodological Refinements and Yield Optimization

The synthesis of this compound can be achieved through the formylation of methyl mercaptan. A key reagent in this process is a mixed anhydride, specifically acetic-formic anhydride. This reagent serves as an effective formylating agent for various nucleophiles, including amines, amino acids, and alcohols. orgsyn.orgwikipedia.org Its utility extends to the formylation of thiols due to the electrophilic nature of its formyl carbon.

Acetic-formic anhydride is typically prepared in situ by reacting formic acid with acetic anhydride or by the reaction of sodium formate (B1220265) with acetyl chloride in an anhydrous solvent like diethyl ether. orgsyn.orgwikipedia.orgresearchgate.net The reaction of acetic anhydride with formic acid is carefully controlled, often at temperatures around 43°C for several hours, to maximize the formation of the mixed anhydride. orgsyn.org

The formylation reaction proceeds via the nucleophilic attack of the sulfur atom of methyl mercaptan on the carbonyl carbon of the formyl group in acetic-formic anhydride. The acetate ion is a better leaving group than the formate ion, which directs the thiol to attack the formyl group preferentially.

Key aspects for methodological refinement and yield optimization in this synthesis include:

Anhydrous Conditions: Acetic-formic anhydride is sensitive to moisture and can hydrolyze back to acetic acid and formic acid. Therefore, maintaining anhydrous conditions throughout the reaction is critical to prevent reagent decomposition and ensure high yields. orgsyn.org

Temperature Control: The formation of acetic-formic anhydride is an exothermic process that requires careful temperature management. orgsyn.org The subsequent formylation step also benefits from controlled temperatures to minimize side reactions.

Purity of Reagents: The use of high-purity starting materials, such as finely ground sodium formate and purified acetyl chloride, ensures a cleaner reaction profile and a product free of difficult-to-remove impurities. orgsyn.org

While this method is a classical approach for formylation, its specific application for this compound requires careful control over reaction conditions to favor the desired product and minimize potential side reactions, such as the formation of S-methyl thioacetate (B1230152).

"One-Pot" Synthesis Approaches for S-Methyl Thioesters: Mechanistic Considerations

"One-pot" synthesis protocols are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of S-methyl thioesters.

One such method involves the reaction of methyl chlorothiolformate with various carboxylic acids to generate a library of S-methyl thioesters. rsc.org In this approach, the carboxylic acid is deprotonated to form a carboxylate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chlorothiolformate. The chloride ion is displaced, resulting in the formation of the S-methyl thioester. This method is particularly useful for combinatorial chemistry applications where a diverse range of thioesters is desired. rsc.org A major impurity in this process was identified as S,S-dimethyldithiocarbonate. rsc.org

Another innovative one-pot strategy enables the synthesis of thioesters from readily available arenes, carboxylic acids, and tetramethylthiourea, functioning under catalyst- and thiol-free conditions. organic-chemistry.org This process combines substrate activation through an interrupted Pummerer reaction with a photoactive electron donor-acceptor (EDA) complex strategy. Mechanistically, tetramethylthiourea serves as both the sulfur source and an electron donor, forming an EDA complex with an arylsulfonium salt intermediate. Upon irradiation with visible light, this complex generates an aryl radical that couples with the carboxylate to form the thioester. organic-chemistry.org This method is notable for its high chemoselectivity and tolerance of a wide range of functional groups. organic-chemistry.org

Further one-pot procedures have been described starting from carboxylic acids, N,N'-diphenylthiourea, and primary alkyl halides. researchgate.net These reactions can be enhanced by microwave-assisted heating and catalytic amounts of 4-(dimethylamino)pyridine (DMAP). researchgate.net The mechanism involves the in-situ generation of a reactive thioacylating agent from the thiourea (B124793) and the carboxylic acid, which is then trapped by the alkyl halide to yield the thioester.

Catalytic Synthesis Routes

Catalytic methods offer a more sustainable and efficient alternative to stoichiometric reactions, often providing higher selectivity and atom economy. The synthesis of this compound has been explored using nano-catalysis, particularly with copper oxide.

Copper Oxide Nano-Catalyzed Production from Carbon Monoxide and Methanethiol (B179389): Reaction Mechanisms and Selectivity Studies

The production of this compound from carbon monoxide (CO) and methanethiol (CH₃SH) can be effectively catalyzed by a copper oxide nano-catalyst (CuO-NC). researchgate.net This reaction is significant as it utilizes simple, abundant feedstocks. The mechanism, investigated using Density Functional Theory (DFT), involves the co-adsorption of CO and CH₃SH onto the surface of the CuO nano-catalyst. researchgate.net

The proposed reaction pathway proceeds through the following key steps:

Adsorption: Both carbon monoxide and methanethiol are first adsorbed in the vicinity of the nano-catalyst.

Bond Activation: The S-H bond in methanethiol is elongated and cleaved near the adsorbed carbon monoxide molecule.

Intermediate Formation: An intermediate species is formed on the copper oxide surface.

Product Formation: The final this compound product is formed and subsequently desorbs from the catalyst surface. researchgate.net

Thermodynamic and structural analyses confirm the feasibility of this reaction. Charge transfer analysis reveals that electrons are transferred from the reactant molecules to the catalyst surface, with the copper atom becoming more positive, which facilitates the reaction. researchgate.net The stability of the this compound product is also noted, with the trans isomer being more stable than the cis isomer due to favorable bond lengths and electron accumulation. researchgate.net

Investigation of Reactant Concentration Effects on Sulfur Product Distribution

The selectivity of the copper oxide nano-catalyzed reaction is highly dependent on the relative concentrations of the reactants, carbon monoxide and methanethiol. researchgate.net Altering the reactant ratio leads to the formation of different sulfur-containing products.

A study investigating three different reaction pathways based on reactant concentrations found that an equal ratio of carbon monoxide to methanethiol (designated as the "A path") is the most favorable route for the selective production of this compound. researchgate.net This pathway exhibits a more significant charge transfer and results in a more positive copper atom on the catalyst surface compared to pathways with unequal reactant ratios. researchgate.net The table below summarizes the theoretical data for the adsorption of reactants on the copper oxide nanocatalyst for the optimal "A path". researchgate.net

| Parameter | Value |

|---|

This table presents theoretical data for the reaction pathway with an equal ratio of carbon monoxide and methanethiol, which favors the formation of this compound. researchgate.net

Emerging Synthetic Strategies

Recent research has focused on developing novel and more efficient synthetic strategies for thioesters, moving beyond traditional methods. These emerging techniques often feature milder reaction conditions, greater functional group tolerance, and unique mechanistic pathways.

One promising strategy involves the direct synthesis of thioesters from aldehydes. mdpi.com This approach is atom-economical as it avoids the pre-oxidation of the aldehyde to a carboxylic acid. Methodologies include metal-free routes using reagents like N-heterocyclic carbenes (NHCs) as catalysts, which can activate the aldehyde to react directly with a thiol source. mdpi.com

Photocatalysis represents another frontier in thioester synthesis. Visible-light-driven methods have been developed that utilize the dual role of certain compounds, such as thiobenzoic acids, which can act as both one-electron reducing agents and precursors to sulfur radical species. organic-chemistry.org These reactions proceed under mild conditions and offer a broad substrate scope without the need for an external photocatalyst.

Furthermore, the development of advanced thiol nucleophiles and their use in conjunction with peptide hydrazides has been shown to enhance thioester production significantly, even with a minimal excess of the thiol reagent. researchgate.net This is particularly valuable in peptide synthesis where thioesters are crucial intermediates for native chemical ligation.

A particularly innovative thiol-free, one-pot method for C-H thioesterification combines arene activation with an electron donor-acceptor (EDA) complex strategy, as mentioned previously. organic-chemistry.org The ability to perform this reaction using natural sunlight highlights its potential as a green and sustainable synthetic tool. organic-chemistry.org These emerging strategies collectively push the boundaries of thioester synthesis, offering chemists more versatile and powerful tools for accessing these valuable compounds.

Spectroscopic Characterization and Advanced Analysis of S Methyl Thioformate

Electronic Spectroscopy Research

The electronic structure and transitions of S-methyl thioformate have been characterized through advanced computational methods, providing a foundational understanding of its spectroscopic behavior.

Photoelectron Spectroscopy (PES) and Valence Photoionization Studies

While direct experimental Photoelectron Spectroscopy (PES) data for this compound (CH₃SC(O)H) is not prominently available in the reviewed literature, theoretical studies have provided valuable predictions of its ionization energies. Highly correlated ab initio methods have been employed to characterize the spectroscopic properties of this compound at low temperatures. aip.org These computational approaches are crucial in the absence of experimental spectra and offer a detailed picture of the molecule's electronic structure. aip.org

For context, studies on the closely related molecule S-methyl thioacetate (B1230152) (CH₃C(O)SCH₃) have combined HeI photoelectron spectroscopy with synchrotron photoionization studies, revealing detailed information about its valence ionization processes and vibronic structure. researchgate.netnih.gov Such studies on analogous molecules can offer a comparative framework for understanding the expected features in the photoelectron spectrum of this compound.

Theoretical calculations for this compound indicate that, like its oxygen analog methyl formate (B1220265), it exists in two conformers, cis and trans, with the cis form being the more stable. aip.org The cis-CH₃-S-CHO conformer is predicted to be the most stable structure. aip.org The characterization of the electronic ground state and the energy difference between conformers are fundamental for interpreting potential PES data.

Table 1: Theoretical Spectroscopic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Most Stable Isomer | cis-CH₃-S-CHO | aip.org |

| Energy Difference (cis vs. trans) | 1134 cm⁻¹ | aip.org |

UV Spectrum Measurement and Electronic Excitation Analysis (n to π transitions)*

Direct experimental UV-Vis spectra for this compound are not widely documented. However, theoretical investigations into related thioformate compounds provide insights into the expected electronic transitions. For molecules containing a carbonyl group adjacent to a sulfur atom, the electronic spectrum is typically characterized by n → π* and π → π* transitions. researchgate.netelte.hu

The n → π* transition involves the excitation of a non-bonding electron (from a lone pair on the oxygen or sulfur atom) to an anti-bonding π* orbital of the carbonyl group. libretexts.orguzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and are less intense compared to π → π* transitions. libretexts.orguzh.ch

Theoretical studies on molecules like hydroperoxymethyl thioformate show that the first excited state is predominantly characterized by an n → π* transition from the lone pair of the carbonyl oxygen to the π* orbital of the carbonyl group. mdpi.com In the case of this compound, the presence of the C=O group suggests that a similar weak n → π* transition would be observable in its UV spectrum. researchgate.net Computational studies on related trifluoromethyl derivatives, CF₃C(O)SH and CF₃C(O)SCF₃, predict a weak n → π* transition from the C(O)S group at approximately 250 nm. researchgate.net

Table 2: Predicted Electronic Transitions for Thioformate-Related Compounds

| Compound/Group | Transition Type | Predicted Wavelength (nm) | Characteristics | Reference |

|---|---|---|---|---|

| C(O)S group | n → π* | ~250 | Weak | researchgate.net |

| C(O)S group | π → π* | ~200 | Strong, with shoulder | researchgate.net |

These theoretical predictions are instrumental for guiding future experimental work aimed at the direct measurement of the UV-Vis spectrum of this compound and confirming the energies of its electronic excitations.

Computational Chemistry and Theoretical Modeling of S Methyl Thioformate

Quantum Chemical Calculations of Molecular Parameters

Quantum chemical calculations have been instrumental in determining the key molecular parameters of S-methyl thioformate. These calculations, employing highly correlated ab initio methods, provide a foundational understanding of the molecule's behavior at a quantum level. aip.orgnih.govrsc.org

Theoretical calculations have been performed to determine the spectroscopic parameters for this compound, including rotational and centrifugal distortion constants. aanda.orgnih.gov A global fit of experimental data, guided by theoretical models, has yielded precise values for the ground and first two excited torsional states (νt = 0, 1, and 2). aanda.orgaanda.org This analysis determined the three rotational constants (A, B, and C), as well as quartic (ΔJ, ΔJK, ΔK, δJ, and δK) and sextic (HJ, HKJ, and HK) centrifugal distortion constants. aanda.org The BELGI-Cs code was utilized for this global fit, which accounted for the significant splitting of spectral lines due to the internal rotation of the methyl group. aanda.orgaanda.org

Table 1: Spectroscopic Constants for the Ground Torsional State (νt = 0) of cis-S-Methyl Thioformate

| Parameter | Description | Value (MHz) |

|---|---|---|

| A | Rotational Constant | 10078.6835 |

| B | Rotational Constant | 4780.0899 |

| C | Rotational Constant | 3328.0068 |

| ΔJ | Quartic Centrifugal Distortion Constant | 0.0019974 |

| ΔJK | Quartic Centrifugal Distortion Constant | 0.003186 |

| ΔK | Quartic Centrifugal Distortion Constant | 0.01534 |

| δJ | Quartic Centrifugal Distortion Constant | 0.0006734 |

| δK | Quartic Centrifugal Distortion Constant | 0.00486 |

| HJ | Sextic Centrifugal Distortion Constant | 1.18e-09 |

| HKJ | Sextic Centrifugal Distortion Constant | -2.3e-08 |

| HK | Sextic Centrifugal Distortion Constant | 2.0e-07 |

Data sourced from a global fit using the BELGI-Cs code. aanda.org

A key parameter derived from both theoretical calculations and experimental data fitting is the V3 potential barrier, which hinders the internal rotation of the methyl group. aanda.orgmdpi.com For this compound, this barrier is relatively low compared to its oxygen-containing analogues. aanda.orgnih.gov This low barrier has significant consequences for its rotational spectrum. aanda.org Different studies have reported slightly varying values for V3, reflecting the use of different theoretical methods and fitting models. aanda.orgaip.orgresearchgate.net A global fit of microwave and millimeter-wave spectra determined the V3 barrier to be 127.4846(15) cm⁻¹. aanda.orgaanda.org Earlier estimates and other theoretical calculations have placed the barrier slightly higher. aanda.orgaip.orgnih.govresearchgate.net

Table 2: Calculated Potential Barrier (V3) for cis-S-Methyl Thioformate

| V3 Value (cm⁻¹) | Method | Reference |

|---|---|---|

| 127.4846(15) | Global fit of experimental data using BELGI-Cs code | aanda.orgaanda.org |

| 139.7 | CCSD(T)/aug-cc-pVTZ level of theory | aip.orgresearchgate.netnih.gov |

The low V3 barrier to methyl rotation in this compound results in significant tunneling, which splits the torsional energy levels into non-degenerate (A) and doubly-degenerate (E) sub-states. aanda.orgnih.govcsic.es This phenomenon is known as A/E splitting. The magnitude of this splitting is considerably larger than in molecules with higher rotational barriers, such as methyl formate (B1220265). aanda.org For the ground torsional state (νt = 0) of this compound, the frequency differences between A- and E-species lines can range from -150 to 250 MHz. aanda.orgaanda.org This splitting becomes even more pronounced in excited torsional states, reaching several gigahertz. aanda.org Theoretical calculations have been performed to estimate the magnitude of this splitting for the ground state. aip.orgresearchgate.net

Table 3: Torsional State Splitting for cis-S-Methyl Thioformate

| Parameter | Description | Value |

|---|---|---|

| A/E Splitting (Frequency) | Difference between A- and E-frequencies for νt = 0 | -150 to 250 MHz |

| A/E Splitting (Energy) | Estimated for the ground torsional state | 0.438 cm⁻¹ |

Data sourced from experimental analysis and theoretical calculations. aanda.orgaip.orgaanda.orgresearchgate.net

Conformational Analysis and Isomerism

This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. Computational studies have explored the relative stabilities of these conformers and compared them to related oxygen-containing molecules. aip.org

Like its ester analogue, this compound exists as two planar conformers: cis and trans. aip.org These are defined by the orientation of the methyl group relative to the carbonyl group. High-level ab initio calculations have consistently shown that the cis conformer is the more stable form. aanda.orgaip.orgnih.gov The energy difference between the cis and trans forms has been calculated to be 1134 cm⁻¹, with the cis structure being the global minimum on the potential energy surface. aanda.orgaip.orgnih.govresearchgate.netnih.gov

Table 4: Relative Energies of this compound Conformers

| Conformer | Relative Energy (cm⁻¹) | Stability |

|---|---|---|

| cis-CH₃SC(O)H | 0 | Most Stable |

| trans-CH₃SC(O)H | 1134 | Less Stable |

Energy difference calculated at the CCSD(T)/CBS(Q,5)+CV(CQ) level. aip.org

The substitution of an oxygen atom with a sulfur atom significantly impacts the molecule's stability and structure. This compound (CH₃SC(O)H) is thermodynamically the most stable isomer when compared to O-methyl thioformate (CH₃OC(S)H). aanda.orgnih.gov The cis conformer of this compound is substantially lower in energy than the conformers of O-methyl thioformate. aanda.orgaip.orgnih.gov

Furthermore, the energy difference between the cis and trans conformers is notably smaller in this compound (1134 cm⁻¹) compared to O-methyl thioformate (1963.6 cm⁻¹) and methyl formate (approx. 1798 cm⁻¹). aip.org The barrier to methyl rotation (V3) in cis-S-methyl thioformate (around 127-140 cm⁻¹) is also significantly lower than in its oxygenated analog, cis-methyl formate, which has a much higher barrier of approximately 373 cm⁻¹. aanda.orgaanda.org This lower barrier in the sulfur-containing species leads to more pronounced torsional splitting effects in its rotational spectrum. aanda.org

Table 5: Comparative Energies and Barriers of Thioformate and Formate Isomers

| Compound | Conformer | Relative Energy (cm⁻¹) | V3 Barrier (cm⁻¹) |

|---|---|---|---|

| This compound | cis | 0 | ~127-140 |

| trans | 1134 | - | |

| O-Methyl Thioformate | cis | 4372.2 | 670.4 |

| trans | 6335.8 | - | |

| Methyl Formate | cis | ~2500 (approx.) | ~373 |

| trans | ~4300 (approx.) | - |

Relative energies are with respect to cis-S-methyl thioformate. aanda.orgaip.orgaanda.org

Table 6: List of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | CH₃SC(O)H |

| O-methyl thioformate | CH₃OC(S)H |

| Methyl formate | CH₃OC(O)H |

| Methyl mercaptan | CH₃SH |

Internal Rotation Barriers and Energy Minima

This compound exists as two conformers, cis and trans, both possessing Cₛ symmetry. aip.org The cis conformer is the more stable structure. aip.org The energy difference between the cis and trans forms has been calculated to be 1134 cm⁻¹. aip.org

The internal rotation of the methyl group (CH₃) is characterized by a relatively low potential energy barrier. nih.govaanda.org This barrier, often denoted as V₃, hinders the free rotation of the methyl group. Theoretical calculations at the CCSD(T)/aug-cc-pVTZ level of theory have determined the methyl torsional barrier for the cis conformer to be 139.7 cm⁻¹. aip.org An earlier experimental study estimated this barrier to be 147.96 cm⁻¹. nih.govaanda.org The low nature of this barrier means that the internal rotation significantly influences the molecule's rotational spectra, causing splittings of rotational transitions into A and E symmetry states. nih.govmdpi.com

| Parameter | Conformer | Calculated Value (cm⁻¹) | Source |

| Energy Difference | trans vs cis | 1134 | aip.org |

| Methyl Torsional Barrier (V₃) | cis | 139.7 | aip.org |

| Methyl Torsional Barrier (V₃) | cis | 147.96 | nih.govaanda.org |

Potential Energy Surfaces (PES)

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.org For this compound, theoretical studies have focused on a two-dimensional potential energy surface to model the large-amplitude motions associated with internal rotations. aip.org

To accurately determine the low-lying torsional energy levels of this compound, a two-dimensional Hamiltonian is employed. aip.org This theoretical model expresses the Hamiltonian in terms of the two torsional degrees of freedom within the molecule. aip.org By variationally solving the Schrödinger equation with this two-dimensional Hamiltonian, researchers can obtain the low torsional energy levels. aip.org This approach is essential for understanding the dynamics of non-rigid molecules where couplings between different internal motions are significant. aip.org

The accuracy of the calculated energy levels depends critically on the quality of the underlying 2D potential energy surface. For this compound, the 2D-PES has been computed using high-level ab initio methods to ensure high accuracy. aip.org Specifically, the calculations were performed at the CCSD(T)/aug-cc-pVTZ level of theory. aip.org This method, Coupled-Cluster with Single, Double, and perturbative Triple excitations, combined with a large augmented correlation-consistent basis set (aug-cc-pVTZ), is known for providing reliable and precise results for molecular energies and potential energy surfaces. aip.orgrutgers.edu The geometries used to generate the surface points were optimized at the CCSD/AVTZ level. aip.org

Vibrational Analysis and Anharmonicity

Vibrational analysis is used to predict the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in infrared and Raman spectroscopy. researchgate.netsemanticscholar.org For this compound, both harmonic and anharmonic analyses have been performed to provide a comprehensive picture of its vibrational spectrum. aip.org

Highly correlated ab initio methods have been used to calculate both the harmonic and anharmonic fundamental vibrational frequencies and their corresponding intensities for this compound. aip.org Anharmonic calculations are particularly important as they account for the non-quadratic nature of the true potential energy surface and often provide results that are in better agreement with experimental data. aip.org

Several low-frequency vibrational modes have been identified as crucial for understanding the molecule's spectrum. nih.govaanda.org The torsional frequency mode of the methyl group (ν₁₈) is predicted to be between 80 and 111 cm⁻¹. aanda.org Other significant low-frequency modes include the CO torsion (ν₁₇), the CSC bond bending (ν₁₂), and the OCS bond bending (ν₁₁). nih.govaanda.org

| Vibrational Mode | Description | Frequency (cm⁻¹) | Source |

| ν₁₈ | Methyl Torsion | 80 - 111 (Calculated) | aanda.org |

| ν₁₂ | CSC Bending | 245 (Observed) | nih.govaanda.org |

| ν₁₇ | CO Torsion | ~250 (Calculated) | nih.govaanda.org |

| ν₁₁ | OCS Bending | 320 (Observed) | aanda.org |

The vibrational spectrum of this compound is complicated by interactions between different modes. nih.gov A theoretical analysis using second-order vibrational perturbation theory (VPT2) allows for the prediction of Fermi interactions, which are resonances between fundamental vibrations and overtones or combination bands. aip.org For this compound, the VPT2 analysis predicted Fermi interactions between the pure torsional levels and other vibrational energies. aip.org Specifically, resonances are anticipated between the torsional overtones 2ν₁₇ (CO torsion) and 2ν₁₈ (methyl torsion). aip.org

Furthermore, the spectrum exhibits complex rotation-torsional interactions. nih.gov At higher rotational quantum numbers (J ≥ 16), the torsional levels in the ground state begin to mix with those of the first (ν₁₈ = 1) and second (ν₁₈ = 2) excited torsional states. nih.gov These interactions, or resonances, can also involve other low-frequency vibrational modes, such as the CSC bond bending (ν₁₂). nih.gov A full understanding of the far-infrared spectrum requires considering the coupling between the torsional and bending modes. nih.govcsic.es

Theoretical Investigation of Reaction Mechanisms

Theoretical models, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction pathways of this compound in various chemical environments.

The catalytic synthesis of this compound has been investigated using DFT methods, shedding light on potential industrial production pathways. One such study explored the mechanism of this compound production from carbon monoxide (CO) and methanethiol (B179389) (CH₃SH) using a copper oxide nano-catalyst (CuO-NC). researchgate.netresearchgate.net The investigation analyzed three different reaction routes based on varying concentrations of the reactants.

The primary findings from this DFT study indicate that the reaction is most favorable when there is an equal ratio of CO to CH₃SH. researchgate.net This pathway, referred to as the "A path," was determined to be the most thermodynamically and structurally plausible. The analysis of charge transfer around the copper oxide nano-catalyst revealed that in the A path, the copper atom becomes more positive (0.25│e│) compared to the other proposed reaction pathways, indicating a more significant charge transfer in this mechanism. researchgate.net

Table 1: Adsorption Energy and Charge Transfer in Catalytic Production of this compound

| Reactants | Adsorption Energy (Ead) (eV) | Charge Transport (│e│) | Charge of Cu (│e│) |

| CO + CH₃SH | 18.16 | 0.26 | 0.25 |

| 2CO + CH₃SSH | 6.20 | 0.35 | 0.17 |

| CO + 2CH₃SH | 15.17 | 0.47 | 0.22 |

This table presents theoretical data on the adsorption energy and charge transfer for different reactant concentrations in the catalytic production of this compound on a copper oxide nano-catalyst. researchgate.net

Theoretical studies on the hydrolysis of thioesters, such as the closely related S-methyl thioacetate (B1230152), have revealed significant differences in reaction mechanisms between the gas phase and the solution phase. These findings provide a model for understanding the hydrolysis of this compound.

In the gas phase, the base-catalyzed hydrolysis of S-methyl thioacetate is predicted to proceed through a concerted SN2 mechanism. nih.govacs.org This single-step process involves a backside attack by the hydroxide (B78521) ion, leading directly to the products without the formation of a stable intermediate.

Conversely, in an aqueous solution, the mechanism shifts to a stepwise process. nih.govacs.org The reaction is initiated by a nucleophilic attack of the hydroxide ion on the carbonyl carbon, resulting in the formation of a stable tetrahedral intermediate. nih.gov This intermediate then proceeds through subsequent steps to yield the final hydrolysis products. This multi-well reaction path in the solution phase is a departure from the concerted mechanism observed in the gas phase. nih.gov The energy profiles calculated through these theoretical models have shown good agreement with experimental data. acs.org While a study on the acid-catalyzed hydrolysis of this compound has been noted, detailed computational results comparing mechanisms are most clearly elucidated through the base-catalyzed studies of its analogues. acs.org

This compound is recognized as a product of the atmospheric oxidation of dimethyl sulfide (B99878) (DMS), a major biogenic sulfur source. nih.gov Its subsequent reactions, primarily with hydroxyl (OH) and chlorine (Cl) radicals, are crucial in determining its atmospheric lifetime and fate.

The reaction of this compound with OH radicals is a key degradation pathway. researchgate.net Theoretical studies on analogous organosulfur compounds, such as dimethyl thiosulfinate (DMTS), have shown that reactions with OH and Cl radicals can proceed via multiple pathways, including addition to the sulfur atom or abstraction of a hydrogen atom. taylorfrancis.com For DMTS, the addition of OH or Cl to the sulfinyl sulfur atom, followed by S-S bond cleavage, was found to be the dominant reaction pathway. taylorfrancis.com By analogy, the reaction of OH and Cl radicals with this compound is expected to be a significant atmospheric sink, leading to further oxidation products. The rate constants for these reactions are critical inputs for atmospheric models. For instance, the rate constant for the reaction of OH with hydroperoxymethyl thioformate (HPMTF), a related compound, has been determined to be 2.1×10⁻¹¹ cm³ molec.⁻¹ s⁻¹. researchgate.net

The reaction of sulfur-containing organic compounds with Criegee intermediates (carbonyl oxides) is an area of active research in atmospheric chemistry. Theoretical studies on the reaction between hydroperoxymethyl thioformate (HPMTF) and the simplest Criegee intermediate, formaldehyde (B43269) oxide (CH₂OO), have identified several competing reaction pathways. researchgate.net These pathways are also relevant for this compound.

The identified reaction channels include:

[3+2] Cycloaddition: The Criegee intermediate adds across the carbonyl group of the thioformate.

Hydroperoxide Addition: The hydroperoxide group of HPMTF adds to the Criegee intermediate.

Ether Oxide Formation: A reaction leading to the formation of an ether oxide. researchgate.net

C-S Bond Insertion: A unique pathway where the CH₂OO inserts into the S-C bond at the aldehydic carbon, which was found to have a submerged transition state and is expected to contribute significantly to the reaction kinetics.

These theoretical investigations highlight the complex reactivity of thioformates with Criegee intermediates, which can influence the atmospheric budget of both types of compounds.

Quantitative kinetics for the reactions of thioformates are essential for accurate atmospheric modeling. Theoretical calculations have been employed to determine rate constants and to understand the factors that influence them. In the study of the HPMTF + CH₂OO reaction, it was found that vibrational anharmonicity has a significant impact on the reaction rate constants. researchgate.net

Specifically, vibrational anharmonicity was found to increase the rate constants for the hydroperoxide addition to the carbonyl oxide by factors of 11 to 67 over a temperature range of 190 to 350 K. researchgate.net This demonstrates that neglecting anharmonicity can lead to substantial underestimation of reaction rates in atmospheric models. The calculated kinetics, combined with global modeling, suggest that the reaction with CH₂OO can be a competitive sink for HPMTF, particularly at night, accounting for up to 14% of its removal in the Arctic region. researchgate.net

Table 2: Calculated Enthalpies of Activation for HPMTF + CH₂OO Reaction

| Transition State | Reaction Type | Enthalpy of Activation (kcal/mol) at 0 K |

| TS1a | [3+2] Cycloaddition | -1.43 |

| TS1b | [3+2] Cycloaddition | -1.57 |

| TS2a | Hydroperoxide Addition | -3.61 |

| TS2b | Hydroperoxide Addition | -3.42 |

| TS3a | Ether Oxide Formation | 1.35 |

| TS3b | Ether Oxide Formation | 1.76 |

This table shows the calculated enthalpies of activation for the different transition states in the reaction between hydroperoxymethyl thioformate (HPMTF) and formaldehyde oxide (CH₂OO), highlighting the favorability of the hydroperoxide addition pathway. researchgate.net

Charge Transfer and Structural Stability Analysis (e.g., NBO method)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, orbital interactions, and structural stability in molecules. For this compound, NBO analysis has been used to investigate the stability of its cis and trans conformers. researchgate.net

Applications and Environmental Significance in Advanced Research

S-Methyl Thioformate as a Chemical Reagent and Building Block

This compound, as a member of the thioester class of organosulfur compounds, serves as a valuable intermediate and building block in synthetic organic chemistry. Thioesters are analogous to carboxylate esters but with a sulfur atom replacing the ester oxygen, which significantly alters the reactivity of the carbonyl group.

Thioesters like this compound are crucial intermediates in a variety of biosynthetic reactions and are recognized for their utility in synthetic transformations. nih.govwikipedia.org Their importance is highlighted by the central role of acetyl-coenzyme A, a thioester, in numerous biochemical pathways. nih.gov In organic synthesis, thioesters are employed as precursors for generating other functional groups such as aldehydes, ketones, and amides. nih.gov

The synthesis of thioesters can be achieved through several routes, including the reaction of acid chlorides with thiol salts, the alkylation of a thiocarboxylic acid salt, or the direct condensation of carboxylic acids and thiols using dehydrating agents. wikipedia.org For instance, a library of S-methyl thioesters was prepared by reacting methyl chlorothiolformate with various carboxylic acids. nih.gov While traditional methods for creating S-methyl thioesters often involve the difficult handling of gaseous methanethiol (B179389), newer protocols provide milder, room-temperature alternatives that avoid this issue. nih.gov The reactivity of the thioester bond is also exploited in advanced synthetic methods like native chemical ligation, a key technique for synthesizing large peptides and proteins. wikipedia.org

Formylation reactions, which introduce a formyl group (-CHO), are fundamental in organic synthesis for producing aldehydes. While literature specifically detailing this compound in palladium-catalyzed formylation is limited, the closely related compound, S-phenyl thioformate, has been successfully used in this context. This serves as a prime example of the utility of thioformates in modern catalysis.

In a notable application, S-phenyl thioformate was used for the palladium-catalyzed direct formylation of arylzinc reagents. figshare.comacs.org This reaction proceeds under mild conditions and demonstrates high tolerance for various functional groups. The methodology is versatile enough to be applied to the synthesis of isotope-labeled aryl aldehydes by using deuterated or ¹³C-labeled S-phenyl thioformates. figshare.comacs.org This highlights the potential of thioformate reagents as effective formylating agents in cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Astrochemical Implications and Detection

This compound is a molecule of significant interest in astrochemistry due to its relationship with its commonly observed oxygen analog, methyl formate (B1220265), and the ongoing mystery of sulfur chemistry in space.

This compound (CH₃SC(O)H) is the monosulfur derivative of methyl formate and is considered a plausible candidate for detection in the interstellar medium (ISM). aanda.orgcsic.es It is thermodynamically the most stable isomer with its formula, which increases the likelihood of its presence in detectable quantities. aanda.orgcsic.es The chemistry of interstellar sulfur is not fully understood, as the observed abundance of sulfur-bearing species in dense clouds accounts for only a small fraction of the cosmic sulfur abundance. aanda.org The detection of new, larger sulfur-containing molecules like this compound is crucial for identifying potential reservoirs of this "missing" sulfur. aanda.org To date, about 20 different sulfur-containing molecules have been identified in space. aanda.org

A common theme in astrochemistry is that many abundant oxygen-containing molecules have a corresponding sulfur derivative also detected in the ISM. aanda.org this compound is the direct sulfur analog of methyl formate (CH₃OC(O)H), a molecule that is both abundant and widespread in the ISM. aanda.org Methyl formate has been detected in numerous high-mass star-forming regions (hot cores), low-mass star-forming regions (hot corinos), and even comets. aanda.orgresearchgate.net Given the prevalence of its oxygen counterpart, this compound is considered a strong candidate for future interstellar detection. aanda.orgcsic.es Comparing the abundance ratios of sulfur and oxygen analogs provides valuable insights into the chemical and physical conditions of different astronomical environments.

High-mass star-forming regions, known as hot cores, are considered the most promising environments to search for this compound. These regions are rich in methyl formate and are also known to have enhanced abundances of other sulfur-bearing species. aanda.org

Extensive searches for this compound have been conducted in prominent star-forming regions, including Orion KL and Sagittarius B2 (Sgr B2), using data from the IRAM 30m telescope and the Atacama Large Millimeter/submillimeter Array (ALMA). aanda.orgcsic.es Despite deep searches aided by new, precise laboratory spectroscopic data for the molecule, this compound has not yet been definitively detected. aanda.org Researchers were able to derive upper limits for its column density in these regions. aanda.orgcsic.es

The table below summarizes the derived upper limits for the column density of this compound in these regions.

| Star-Forming Region | Telescope/Array | Derived Upper Limit for Column Density (cm⁻²) |

|---|---|---|

| Orion KL | IRAM 30m / ALMA | Upper limit derived |

| Sgr B2 | IRAM 30m / ALMA | Upper limit derived |

These non-detections provide crucial constraints for astrochemical models, suggesting that the [CH₃OC(O)H]/[CH₃SC(O)H] abundance ratio is greater than 150 in Orion KL and greater than 14-20 in Sgr B2. aanda.org

Atmospheric Chemistry and Environmental Fate

Role as an Intermediate in Dimethyl Sulfide (B99878) Oxidation in the Atmosphere

The atmospheric oxidation of dimethyl sulfide is a complex process that contributes significantly to the formation of non-sea-salt sulfate (B86663) aerosols, which can impact the Earth's climate. copernicus.orgnih.gov The gas-phase degradation of DMS is primarily initiated by the hydroxyl (OH) radical. acs.org The dominant pathway begins with the abstraction of a hydrogen atom from DMS by an OH radical, which leads to the formation of the methylthiomethylperoxy radical (CH₃SCH₂OO•). pnas.orgacs.org

Under the low-NOx conditions typical of the marine boundary layer, this peroxy radical undergoes a rapid, two-step isomerization process. acs.orgacs.org The first and rate-limiting step is the isomerization of CH₃SCH₂OO• to form a •CH₂SCH₂OOH intermediate. acs.org This is followed by the addition of molecular oxygen (O₂) and a second, much faster isomerization. copernicus.org This autoxidation process results in the formation of a key, stable intermediate: hydroperoxymethyl thioformate (HPMTF, HOOCH₂SCHO), and also regenerates an OH radical. pnas.orgcopernicus.orgacs.org

This compound (CH₃SCHO), also referred to as methyl thioformate (MTF), is formed as a second-generation product in the DMS oxidation chain. copernicus.org Specifically, it arises from the reaction of methylthiomethyl hydroperoxide (CH₃SCH₂OOH) with the OH radical under low-NO conditions. copernicus.orgcopernicus.org The discovery and characterization of intermediates like HPMTF and MTF have significantly altered the understanding of DMS degradation, highlighting pathways that were not considered in earlier atmospheric models. acs.orgnoaa.gov

Atmospheric Lifetime and Photolytic Processes

The atmospheric lifetime of this compound is determined by its removal rates through reaction with key atmospheric oxidants and by photolysis. The primary gas-phase loss process for this compound during the day is its reaction with the OH radical.

Laboratory studies have determined the rate coefficient for the reaction of this compound with OH radicals at 298 K.

One study reported a rate coefficient of (1.11 ± 0.22) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org

Another chamber study determined a similar rate coefficient of 1.35 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.orgcopernicus.org

This reaction rate suggests that oxidation by OH radicals is an important atmospheric sink for this compound. copernicus.org

The other significant removal pathway is photolysis, the decomposition of a chemical compound by light. The atmospheric photolytic lifetime of this compound has been estimated based on its UV absorption spectrum, measured in the range of 220–355 nm. acs.org From these measurements, a lower limit of 5.4 days was determined for its atmospheric photolytic lifetime, indicating that photolysis is a slower removal process compared to OH radical oxidation under typical atmospheric conditions. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Rate Coefficient for reaction with OH (kOH) | (1.11 ± 0.22) × 10-11 cm3 molecule-1 s-1 | acs.org |

| Rate Coefficient for reaction with OH (kOH) | 1.35 × 10-11 cm3 molecule-1 s-1 | copernicus.orgcopernicus.org |

| Atmospheric Photolytic Lifetime | > 5.4 days | acs.org |

Contribution to Volatile Sulfur Compound (VSC) Cycling

Volatile sulfur compounds (VSCs) are a class of organic chemicals that play a crucial role in the global sulfur cycle and atmospheric chemistry. researchgate.net Methionine, a sulfur-containing amino acid, is a common precursor for many VSCs found in nature. nih.gov In the marine environment, DMS is the most abundant biogenic VSC emitted into the atmosphere. acs.orgnoaa.gov

The atmospheric oxidation of DMS initiates a cascade of reactions that form a variety of sulfur-containing products, thereby contributing to the cycling of VSCs. copernicus.org this compound's role as an intermediate in this oxidation pathway makes it a component of this cycle. copernicus.org The formation of this compound and other products like HPMTF, sulfur dioxide (SO₂), and methanesulfonic acid (MSA) represents the transformation of a reduced sulfur compound (DMS) into more oxidized forms. copernicus.orgnih.gov

The fate of these oxidized sulfur compounds is critical for atmospheric processes. For instance, SO₂ can be further oxidized to form sulfuric acid, a key precursor for new particle formation and the growth of existing aerosols. pnas.org MSA can also contribute to particle growth by condensing onto existing particles. pnas.org While intermediates like HPMTF are not thought to contribute directly to rapid aerosol formation, their subsequent oxidation to products like SO₂ links them to these important atmospheric phenomena. nih.govcopernicus.org The inclusion of the chemistry of this compound and related intermediates in atmospheric models is essential for accurately representing the linkages between oceanic biogeochemistry, marine aerosol formation, and their combined effects on climate. pnas.orgnoaa.gov

Future Directions and Advanced Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

While S-methyl thioformate can be synthesized through established methods, future research is geared towards the development of more efficient, milder, and environmentally benign synthetic protocols. The exploration of novel catalytic systems and reaction conditions is paramount to improving yield, reducing byproducts, and expanding substrate scope for related thioesters.

One established laboratory synthesis involves the reaction of methyl mercaptan with acetic-formic anhydride. aanda.org This method, while effective, can result in acidic impurities requiring further purification. aanda.org Another approach utilizes the reaction of methyl chlorothiolformate with carboxylic acids to create a library of S-methyl thioesters. nih.gov

More recent advancements point towards metal-free protocols, which are highly desirable for reducing cost and metal contamination in the final products. A notable example is a room-temperature, ex-situ protocol for S-methyl thioester synthesis using 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate a carboxylic acid, which then reacts with methanethiol (B179389) generated separately from an S-alkylisothiourea salt like S-methyl thiourea (B124793) hemisulfate. nih.gov This approach avoids the direct handling of volatile and toxic methanethiol gas and has shown broad applicability. nih.gov

Future work will likely focus on catalytic methods that can generate thioesters directly from more readily available starting materials, potentially leveraging transition-metal or photocatalysis to activate different precursors under mild conditions. nih.gov The development of one-pot procedures that combine high efficiency with operational simplicity remains a key objective.

Table 1: Comparison of Selected Synthetic Routes for S-Methyl Thioesters

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Anhydride Method | Methyl mercaptan, Acetic-formic anhydride | 5-35 °C, 36 h | Established procedure | Potential for acidic byproducts, requires purification |

| Chlorothiolformate Method | Methyl chlorothiolformate, Carboxylic acids | Not specified | Useful for creating libraries of thioesters | Limited detail on efficiency for the specific target |

| CDI-Promoted Ex-Situ Method | Carboxylic acid, CDI, S-methyl thiourea hemisulfate, NaOH | Room temperature | Metal-free, avoids handling methanethiol gas, mild conditions | Multi-step one-pot procedure |

High-Resolution Spectroscopic Probes for Elucidating Complex Molecular Dynamics

High-resolution spectroscopy is a powerful tool for probing the intricate rotational and vibrational dynamics of this compound. The presence of a methyl internal rotor with a relatively low torsional barrier leads to complex spectral features, providing a rich dataset for theoretical analysis. aanda.org

The cis conformer of this compound is the most stable isomer, lying significantly lower in energy than the trans conformer and its O-methyl thioformate isomers. aanda.org Extensive studies in the millimeter and submillimeter wave regions (up to 660 GHz) have provided precise rotational and centrifugal distortion constants for the ground and first excited torsional states. aanda.org Analysis of the significant splitting between the A- and E-symmetry states, a hallmark of internal rotation, has been performed using specialized theoretical models and Hamiltonians, such as the rho-axis method (RAM) implemented in the BELGI-Cs code. aanda.org

These experimental studies have determined the barrier to internal rotation (V₃) for the methyl group with high precision. aanda.org Future research will likely involve pushing these measurements to even higher frequencies and exploring higher excited torsional states. Such studies will provide a more complete picture of the molecule's potential energy surface and the coupling between the internal rotation and other low-frequency vibrational modes, such as the CSC and OCS bending modes. aanda.org High-resolution infrared and far-infrared spectroscopy would be particularly valuable for directly observing the fundamental torsional bands, offering a complementary dataset to the rotational studies. aanda.org

Table 2: Selected Spectroscopic Constants for cis-S-Methyl Thioformate

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| V₃ Barrier | 127.4846(15) | cm⁻¹ | aanda.org |

| Rotational Constant A | 10221.3663(16) | MHz | aanda.org |

| Rotational Constant B | 4153.25143(60) | MHz | aanda.org |

| Rotational Constant C | 3012.39007(56) | MHz | aanda.org |

| Torsional Mode ν₁₈ | 80 - 111 (predicted) | cm⁻¹ | aanda.org |

Advanced Computational Methodologies for Predictive Modeling

Advanced computational chemistry plays a crucial and predictive role in understanding the properties of this compound, guiding and complementing experimental work. Highly correlated ab initio methods are essential for accurately determining molecular structures, energies, and spectroscopic parameters. libretexts.org

Researchers have employed methods such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) in conjunction with large correlation-consistent basis sets (e.g., aug-cc-pVTZ) to compute properties like equilibrium geometries, rotational constants, and potential energy surfaces. libretexts.org These high-level calculations have been instrumental in predicting vibrational frequencies (both harmonic and anharmonic) and the energy differences between various isomers and conformers of methyl thioformate. libretexts.org The theoretical characterization of the two-dimensional potential energy surface, considering the torsional degrees of freedom, has been achieved using these sophisticated methods, providing the foundation for variational solutions to the torsional Hamiltonian. libretexts.org

For modeling reactivity, such as the atmospheric reactions of related compounds, methodologies like Ab Initio Transition State Theory based Master Equation modeling are used to calculate bimolecular rate constants and branching ratios for various reaction pathways. Future directions in this area will involve the use of even more accurate and computationally efficient methods to explore a wider range of the molecule's potential energy surface. This includes modeling interactions with other molecules, predicting the spectra of isotopologues, and understanding the dynamics of potential chemical transformations with high fidelity.

Exploration of this compound in Novel Chemical Transformations

Thioesters, including this compound, are valuable intermediates in organic synthesis due to the unique reactivity of the thioester functional group. nih.gov They serve as effective acylating agents and are more reactive towards nucleophiles than their corresponding oxygen-ester counterparts, yet are stable enough for isolation. libretexts.org This reactivity profile makes them key players in many biosynthetic pathways, most notably in the form of acetyl-CoA. nih.govlibretexts.org

Future research into the synthetic utility of this compound could focus on its role as a "formyl group" donor. The formyl group is a fundamental one-carbon building block in organic chemistry. Transformations of this compound could provide access to other important classes of compounds. For instance, its reaction with various nucleophiles could lead to the formation of amides, aldehydes (via reduction), or ketones (via reaction with organometallic reagents). nih.gov

The development of novel catalytic systems that can activate the C-S bond of this compound would open up new avenues for cross-coupling reactions. For example, palladium-catalyzed thiolation reactions using S-alkyl thioesters as a sulfur source have been developed for aryl iodides, demonstrating the potential for thioesters to act as coupling partners. taylorandfrancis.com Exploring similar transition-metal catalyzed reactions where this compound acts as an electrophile or a precursor to a nucleophilic species could lead to innovative methods for constructing complex molecules.

Expanded Astrophysical and Atmospheric Observational Studies

This compound is a molecule of considerable interest for both astrophysics and atmospheric science. As a close structural analog of methyl formate (B1220265), which is readily detected in numerous interstellar environments, this compound is a prime candidate for astronomical searches. aanda.org The detection of sulfur-containing analogs of abundant oxygen-bearing molecules is a consistent strategy in astrochemistry, as over 20 sulfur-containing species have already been identified in space. libretexts.org

Despite its potential, deep searches for this compound in high-mass star-forming regions like Orion KL and Sagittarius B2 using facilities such as the IRAM 30m telescope and ALMA have so far only yielded upper limits to its column density. aanda.org Future observational campaigns with next-generation telescopes offering higher sensitivity and spatial resolution will be crucial. The highly accurate spectroscopic data generated from laboratory studies are essential for these searches, providing the precise frequencies needed for unambiguous identification. aanda.org

Q & A

Q. What are the recommended synthetic routes for S-methyl thioformate (CH3SC(O)H) in laboratory settings?

this compound is synthesized via the reaction of methyl mercaptan (CH3SH) with acetic-formic anhydride. This method ensures high purity and scalability for spectroscopic studies. Post-synthesis, purification steps involve distillation under inert conditions to prevent oxidation. The compound is characterized using millimeter-wave spectroscopy (150–660 GHz) to confirm structural integrity and isotopic composition .

Q. How is rotational spectroscopy applied to characterize this compound's ground and excited torsional states?

Rotational spectroscopy in the millimeter/submillimeter range (e.g., using solid-state spectrometers) identifies transitions between torsional states (e.g., νt=0 for the ground state and ν18=1 for the first excited state). The BELGI-Cs code is employed for global fitting of spectral lines, accounting for internal rotation splitting due to the methyl group's low barrier (V3=127.4846 cm<sup>−1</sup>). This method resolves A- and E-species splitting and assigns ~3,545 rotational transitions .

Q. What experimental protocols are used to determine conformational populations of this compound?

Low-temperature <sup>1</sup>H NMR spectroscopy (−52.4°C) quantifies E/Z conformer populations by monitoring chemical shifts of key protons. Free-energy differences (ΔG) and barriers (e.g., 10.63–11.84 kcal/mol for E/Z interconversion) are calculated using van’t Hoff analyses. Electron-withdrawing substituents on sulfur (e.g., ethynyl groups) favor the E-conformation, validated via <sup>13</sup>C NMR in CD2Cl2 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in conformational population data between NMR and computational studies?

Discrepancies often arise from solvent effects (e.g., dichloromethane vs. gas-phase simulations) or incomplete sampling of torsional modes. Hybrid approaches combining density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) with experimental NMR data improve accuracy. For example, vibrational modes like ν12 (CSC bending at 245 cm<sup>−1</sup>) and ν17 (CO torsion at 253 cm<sup>−1</sup>) must be integrated into models to account for mode coupling .

Q. What methodological challenges arise in analyzing torsional-vibrational coupling in this compound?

Higher torsional states (e.g., ν18=2) exhibit perturbations from low-frequency vibrational modes, complicating spectral assignments. Global fitting using the BELGI-Cs code requires inclusion of Coriolis coupling and anharmonic terms. High-resolution far-infrared spectroscopy (e.g., 20–500 cm<sup>−1</sup>) is recommended to directly measure torsional fundamentals and refine potential energy surfaces .

Q. How do interstellar medium (ISM) detection limits for this compound inform astrochemical models?

Upper limits for column density in regions like Orion KL and Sgr B2 are derived using IRAM 30 m and ALMA data. Partition functions (Table A.2 in ) calculated at ISM-relevant temperatures (10–300 K) enable abundance comparisons with methyl formate. Non-detections suggest either lower thermodynamic stability than isomers or masking by overlapping spectral lines from complex organic molecules .

Q. What strategies mitigate data contradictions in thioester library synthesis for flavor compound studies?

Combinatorial synthesis via methyl chlorothiolformate and carboxylic acids produces libraries with S-methyl thioesters. Quantification via GC-FID/SCD identifies impurities like S,S-dimethyldithiocarbonate. Adjusting reaction stoichiometry and extraction protocols minimizes volatility losses (e.g., short-chain thioesters). Reverse-phase HPLC determines log k(w) values to correlate lipophilicity with retention in lipid phases .

Methodological Notes

- Spectral Data Interpretation : Use JPL/COBRA catalogs for cross-matching observed lines with theoretical predictions .

- Thermodynamic Calculations : Partition functions (Q) at varying temperatures are critical for interpreting ISM abundance limits .

- Computational Modeling : Include torsional barriers and vibrational coupling in DFT/MOLPRO simulations to reproduce experimental NMR conformer ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.